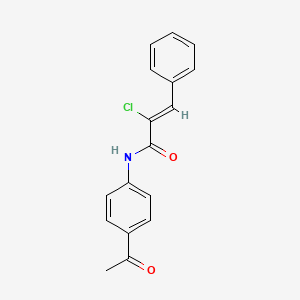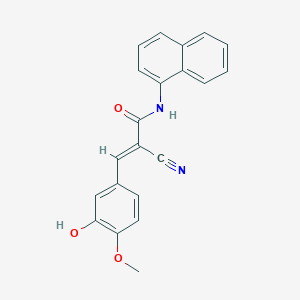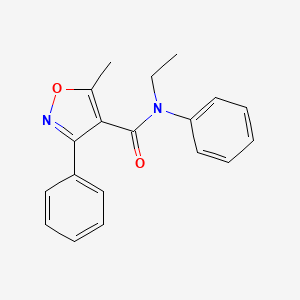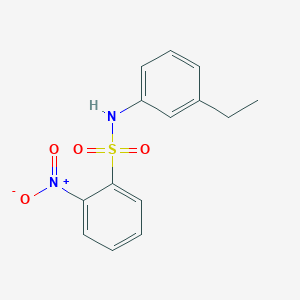
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide, also known as ACPA, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide acts as a selective agonist of the CB1 receptor, which is responsible for mediating the effects of endocannabinoids in the body. When N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This, in turn, leads to a range of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have a range of interesting biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been found to stimulate appetite, making it a potential candidate for the treatment of eating disorders such as anorexia nervosa. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in laboratory experiments is its potency and selectivity. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to be a highly selective agonist of the CB1 receptor, meaning that it can be used to specifically target this receptor in experiments. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide is relatively easy to synthesize and can be obtained in its pure form through column chromatography.
One of the main limitations of using N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in laboratory experiments is its potential toxicity. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have toxic effects on the liver and kidneys in animal studies, making it important to use caution when handling this compound. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide. One area of interest is the potential use of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in the treatment of chronic pain. Animal studies have shown that N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has potent analgesic effects, making it a promising candidate for further research in this area.
Another area of interest is the potential use of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in the treatment of eating disorders. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to stimulate appetite in animal studies, making it a potential candidate for the treatment of anorexia nervosa.
Finally, there is potential for further research on the mechanism of action of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide. While N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to be a selective agonist of the CB1 receptor, the precise mechanism by which it exerts its effects is not well understood. Further research in this area could help to shed light on the underlying mechanisms of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide's effects.
合成法
The synthesis of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide involves the reaction of 4-acetylphenyl isocyanate with 2-chloro-3-phenylacryloyl chloride. The resulting compound is then purified through column chromatography to obtain N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in its pure form. The synthesis of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective agonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It has been implicated in a range of physiological processes, including pain sensation, appetite regulation, and mood modulation.
特性
IUPAC Name |
(Z)-N-(4-acetylphenyl)-2-chloro-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)14-7-9-15(10-8-14)19-17(21)16(18)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIXDCYFVGLBU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)

![2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

